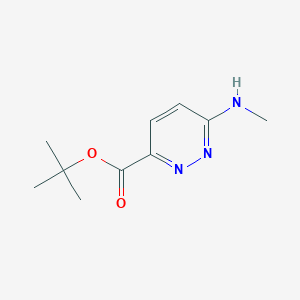

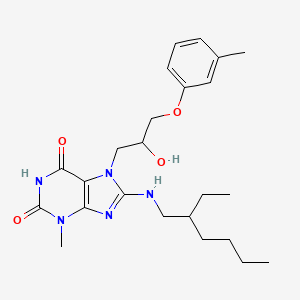

![molecular formula C20H20BrN3OS2 B2942612 6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine CAS No. 478261-63-1](/img/structure/B2942612.png)

6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol, has the molecular formula C19H17BrN2O2S2 . It is a densely functionalized heterocycle .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The IUPAC name is 4-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 449.4 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 101 Ų .科学的研究の応用

Enzymatic Resolution and Biological Activity

A study focusing on the synthesis of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are derivatives showing similarity in structural motifs to the specified compound, investigated the enantioselective lipase-catalyzed kinetic resolution. These derivatives have been prepared by alkylation and showed significant biological activity, highlighting their potential in scientific research applications. The enantiomeric excess of the target products reached 70%, showcasing the potential of these derivatives in precise enzymatic applications (Andzans et al., 2013).

Antiviral and Anticancer Properties

Research on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a class of compounds including the specified chemical structure, demonstrated poor to no inhibitory activity against various DNA viruses. However, several derivatives markedly inhibited retrovirus replication in cell culture, indicating their potential utility in antiviral therapy. Specifically, these compounds have shown significant activity against human immunodeficiency virus and Moloney murine sarcoma virus, highlighting their potential in antiviral research and therapy (Hocková et al., 2003).

Antioxidant Properties

A study on the synthesis and antioxidant properties of derivatives, including those similar to the specified compound, revealed that these compounds possess effective antioxidant power. They have been compared with standard antioxidant compounds and showed promising results, suggesting their use due to potential antioxidant properties. This study indicates the relevance of these compounds in oxidative stress-related research and their potential application in preventing or treating diseases caused by oxidative damage (Çetinkaya et al., 2012).

Photodynamic Therapy for Cancer

Research on sulfanyl porphyrazines, compounds structurally related to the specified chemical, evaluated their potential as sensitizers for photodynamic therapy (PDT). These compounds, particularly when incorporated into cationic liposomes, showed high activity against oral squamous cell carcinoma and human cervical epithelial adenocarcinoma cells. This highlights their potential application in photodynamic therapy for cancer treatment, demonstrating the broad research applicability of such compounds (Piskorz et al., 2017).

Antimicrobial Activity

A series of pyrimidine derivatives, structurally related to the specified compound, were synthesized and evaluated for their in vitro antimicrobial activity. These compounds demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The results indicate the potential utility of these derivatives in developing new antimicrobial agents, highlighting the importance of such compounds in scientific research aimed at combating microbial resistance (Mallikarjunaswamy et al., 2017).

特性

IUPAC Name |

6-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-N-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3OS2/c1-22-19-11-16(13-26-18-9-5-15(21)6-10-18)23-20(24-19)27-12-14-3-7-17(25-2)8-4-14/h3-11H,12-13H2,1-2H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNIQIXSUIKVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

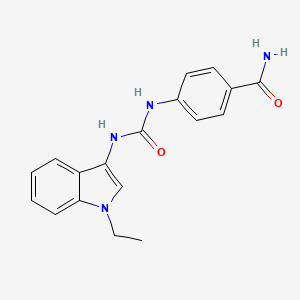

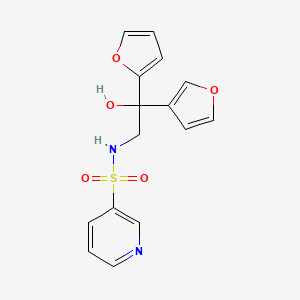

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)

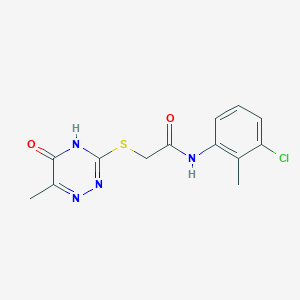

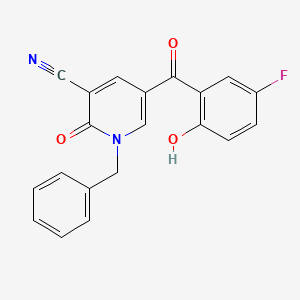

![Ethyl 2-(4-(4-ethylpiperazin-1-yl)-3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2942538.png)

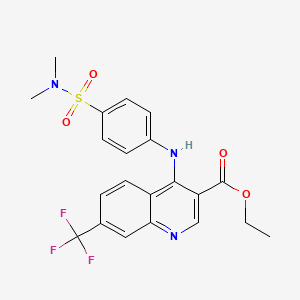

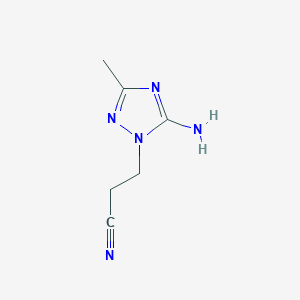

![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)

![[(1-Amino-2-methylpropan-2-yl)oxy]benzene](/img/structure/B2942545.png)

![N-(quinolin-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2942550.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2942551.png)